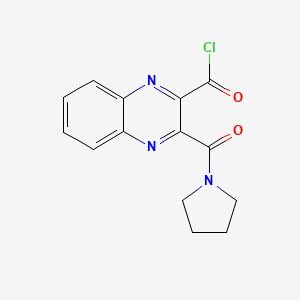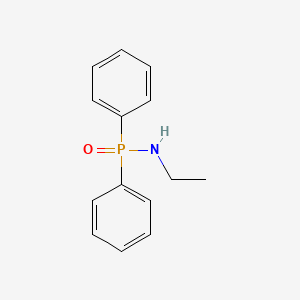
Phosphinic amide, N-ethyl-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-ethyl-P,P-diphenyl- is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amide, N-ethyl-P,P-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the use of hydroxyl amines and chlorophosphines, which undergo a P(III) to P(V) rearrangement to form phosphinic amides . Additionally, secondary phosphine oxides can be heated with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) to produce phosphinic amides .
Industrial Production Methods
Industrial production of phosphinic amides often relies on scalable and efficient synthetic routes. The electrosynthesis method mentioned earlier is particularly attractive for industrial applications due to its mild conditions and high yields. The use of readily available reagents and the avoidance of metal catalysts make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, N-ethyl-P,P-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and phenols can react with phosphinic amides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphinic amide derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinic amide, N-ethyl-P,P-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of P-N bonds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which phosphinic amide, N-ethyl-P,P-diphenyl- exerts its effects involves the formation of a P-N bond. This bond formation can occur through various pathways, including electrosynthesis and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Phosphinic amide, N-ethyl-P,P-diphenyl- can be compared with other similar compounds, such as:
Phosphoramides: These compounds also contain a P-N bond but differ in their chemical structure and reactivity.
Phosphonamides: Similar to phosphinic amides but contain a P=O bond instead of a P-N bond.
Phosphinamides: These compounds have a similar structure but differ in the substituents attached to the phosphorus atom.
Uniqueness
Phosphinic amide, N-ethyl-P,P-diphenyl- is unique due to its specific substituents (N-ethyl and P,P-diphenyl) which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
63528-17-6 |
|---|---|
Molecular Formula |
C14H16NOP |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H16NOP/c1-2-15-17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
InChI Key |
CZLVFEGNWRJHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)

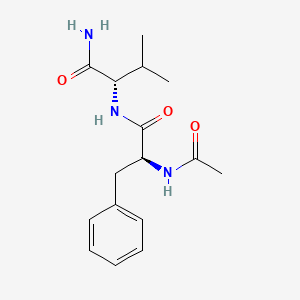
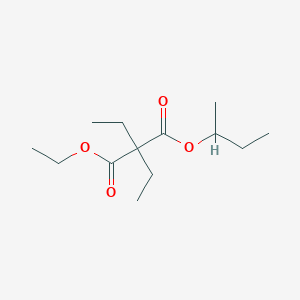
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
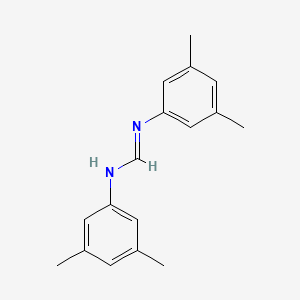
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


